molecular formula C17H20FN3OS B2872149 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide CAS No. 1112399-36-6

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

Cat. No. B2872149
CAS RN: 1112399-36-6
M. Wt: 333.43
InChI Key: DJWBLJSKWBELME-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It has been extensively studied for its potential applications in the field of medicine and biochemistry due to its unique properties.

Scientific Research Applications

Antitubercular Agents

The thieno[2,3-d]pyrimidin-4(3H)-ones, a class to which our compound belongs, have been designed and synthesized with the aim of developing new antitubercular agents. Some compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating potential for the development of new treatments for tuberculosis .

Acaricides

Research has led to the discovery of novel acaricides, including those containing trifluoroethyl thioether and pyrimidin-4-amine. These compounds exhibit excellent acaricidal activity, with some showing low toxicity to mammals while being highly effective against mites such as Tetranychus urticae . This suggests that our compound could be optimized for use as a safe and effective pesticide.

Fungicidal Activity

Pyrimidinamine derivatives, which are structurally related to our compound, have been synthesized and shown to possess excellent fungicidal activity. This indicates the potential of our compound to be developed into a fungicide that could protect crops from fungal pathogens .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-2-8-21-9-7-15-13(10-21)16(22)20-17(19-15)23-11-12-5-3-4-6-14(12)18/h3-6H,2,7-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWBLJSKWBELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

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